molecular formula C7H16Cl3N3 B13654699 Isopropyl-(1-methyl-1h-imidazol-2-yl)amine trihydrochloride

Isopropyl-(1-methyl-1h-imidazol-2-yl)amine trihydrochloride

Cat. No.: B13654699
M. Wt: 248.6 g/mol
InChI Key: QHOAKYRNBKCRIS-UHFFFAOYSA-N
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Description

Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride is a synthetic organic compound featuring a 1-methylimidazole core substituted at the 2-position with an isopropylamine group, which is protonated as a trihydrochloride salt. This structure confers both basic and hydrophilic properties due to the imidazole ring’s nitrogen atoms and the ionic nature of the hydrochloride salts. Its trihydrochloride form enhances solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical formulations.

Properties

Molecular Formula

C7H16Cl3N3

Molecular Weight

248.6 g/mol

IUPAC Name

1-methyl-N-propan-2-ylimidazol-2-amine;trihydrochloride

InChI

InChI=1S/C7H13N3.3ClH/c1-6(2)9-7-8-4-5-10(7)3;;;/h4-6H,1-3H3,(H,8,9);3*1H

InChI Key

QHOAKYRNBKCRIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=CN1C.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride typically involves the reaction of isopropylamine with 1-methyl-1H-imidazole-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

The structural and functional attributes of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis:

Structural Analogues
Compound Name Core Structure Substituents Salt/Form Key Features Reference
This compound 1-Methylimidazole 2-position: isopropylamine Trihydrochloride High solubility, basicity due to amine and imidazole N atoms
N,N-Bis((1-methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (L4) 1-Methylimidazole 2-position: propargyl-linked bis-imidazole Neutral ligand Branched structure with two imidazole units; designed for metal coordination
(1-Methyl-1H-imidazol-2-yl)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)amino]-propoxy}-benzofuran-2-yl)-methanone (Compound 281) 1-Methylimidazole 2-position: benzofuran-methanone hybrid Neutral Lipophilic due to aromatic moieties; potential kinase inhibitor scaffold
3-Substituted-1H-imidazol-5-yl Indole Derivatives (Compounds 74–76) Imidazole 5-position: indole substituents Neutral Varied halogen (F, Cl) substitutions; explored for anticancer activity

Key Structural Differences :

  • Substituent Position : The target compound’s imidazole substitution at the 2-position contrasts with 5-substituted imidazoles (e.g., indole derivatives in ), which alter electronic properties and steric interactions.
  • Salt Form : The trihydrochloride form enhances aqueous solubility compared to neutral analogues like L4 or Compound 281 , which rely on organic solubilizing groups.
  • Functional Groups: The isopropylamine group introduces a flexible aliphatic chain, whereas methanone (Compound 281) or propargyl (L4) groups confer rigidity or metal-binding capability.
Physicochemical Properties
Property Target Compound L4 Compound 281
Solubility High (aqueous) Low (organic solvents) Moderate (DMSO)
Basicity (pKa) ~8–10 (imidazole N), ~10–12 (amine) ~7–9 (imidazole N) ~6–8 (imidazole N)
Molecular Weight ~300–350 g/mol ~350–400 g/mol ~450–500 g/mol

Key Insights :

  • The trihydrochloride salt’s solubility is advantageous for drug formulation, whereas lipophilic analogues (e.g., Compound 281) may require prodrug strategies.
  • Higher basicity of the target compound’s amine group could influence binding to acidic biological targets.

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